Cas no 1396890-03-1 ((2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide)

(2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide
- 1396890-03-1
- AKOS024545553
- VU0541768-1
- F6257-1386
- (E)-3-(2-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide
- (2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide
- (E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide
-
- インチ: 1S/C18H20ClN5O/c1-23-8-10-24(11-9-23)17-12-16(20-13-21-17)22-18(25)7-6-14-4-2-3-5-15(14)19/h2-7,12-13H,8-11H2,1H3,(H,20,21,22,25)/b7-6+
- InChIKey: GXXSZDBYLOWFDW-VOTSOKGWSA-N
- ほほえんだ: ClC1C=CC=CC=1/C=C/C(NC1=CC(=NC=N1)N1CCN(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 357.1356380g/mol
- どういたいしつりょう: 357.1356380g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
(2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6257-1386-2μmol |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6257-1386-1mg |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6257-1386-20mg |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6257-1386-10mg |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6257-1386-15mg |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6257-1386-5μmol |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6257-1386-10μmol |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6257-1386-25mg |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6257-1386-4mg |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6257-1386-2mg |
(2E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
1396890-03-1 | 2mg |
$59.0 | 2023-09-09 |
(2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
(2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamideに関する追加情報
Introduction to (2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 1396890-03-1 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, (2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide, provides a detailed insight into its structural composition and potential biological activities. This introduction aims to explore the compound's structure, properties, and the latest research findings that highlight its importance in drug discovery and molecular medicine.
The molecular structure of this compound features a complex arrangement of heterocyclic rings and functional groups, which contribute to its unique chemical and biological properties. The presence of a pyrimidine core, combined with a piperazine moiety and an amide group, suggests potential interactions with biological targets such as enzymes and receptors. These structural elements are often exploited in the design of pharmacophores, which are key structural features responsible for the biological activity of a drug.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various therapeutic areas. The compound in question has shown promise as a potential lead molecule in the search for novel therapeutic agents. Its dual functionality, arising from the combination of the pyrimidine and piperazine moieties, makes it a versatile scaffold for further derivatization and optimization.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with neurological disorders. The piperazine group is particularly noteworthy, as it is commonly found in drugs that interact with central nervous system (CNS) receptors. Research has indicated that piperazine derivatives can exhibit significant effects on neurotransmitter systems, making them valuable candidates for treating conditions such as depression, anxiety, and epilepsy.
The pyrimidine ring in the molecular structure also contributes to the compound's pharmacological profile. Pyrimidines are well-known for their role in nucleic acid synthesis and have been extensively studied for their anticancer properties. By incorporating a pyrimidine moiety into a drug candidate, researchers can potentially target enzymes involved in DNA replication and repair, thereby inhibiting tumor growth.
Recent studies have begun to explore the interactions between this compound and various biological targets using computational modeling and experimental techniques. These studies have provided valuable insights into its binding affinity and mechanism of action. For instance, computational docking studies have suggested that the compound can bind to specific pockets on enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and cardiovascular diseases.
Experimental validation of these computational predictions has been crucial in understanding the biological relevance of this compound. In vitro assays have demonstrated that it can inhibit the activity of certain kinases with high selectivity, suggesting its potential as a lead compound for further development. Additionally, cell-based assays have shown promising results in terms of cytotoxicity against cancer cell lines, indicating its therapeutic potential.
The synthesis of this compound represents another area of interest within the chemical community. The multi-step synthesis involves strategic functional group transformations and careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to modify the structure of this compound more efficiently, allowing for rapid exploration of analogues with improved properties.
One particularly innovative approach has been the use of flow chemistry techniques to streamline the synthesis process. Flow chemistry offers several advantages over traditional batch processing, including improved scalability, better control over reaction parameters, and reduced solvent consumption. These benefits have made it an attractive method for producing complex molecules like this one on both laboratory and industrial scales.
The impact of this compound on drug discovery extends beyond its immediate applications. It serves as a valuable scaffold for developing new therapeutic agents by providing a framework that can be modified to target different diseases or biological pathways. The versatility of its structure allows researchers to explore various modifications while maintaining key pharmacophoric elements responsible for biological activity.
In conclusion, (2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide (CAS no. 1396890-03-1) is a remarkable molecule with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further development as a therapeutic agent targeting neurological disorders among other conditions. The ongoing research into its synthesis, interactions with biological targets, and potential applications underscores its importance in advancing our understanding of chemical biology.
1396890-03-1 ((2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide) 関連製品
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1223245-25-7(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)
- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)
- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)
- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 1190834-24-2((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)
- 2229453-01-2(1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)



